3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one
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Overview
Description
3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one is an organic compound that features a unique combination of functional groups, including a dithiane ring and an oxanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This process forms the dithiane ring, which is then further reacted with ethyl oxanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction of the dithiane ring can be achieved with agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane ring, using reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl
Substitution: RLi, RMgX, RCuLi, NH3, RNH2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one involves its reactivity with various nucleophiles and electrophiles. The dithiane ring acts as a masked acyl anion, allowing for selective reactions with electrophiles. This property is exploited in synthetic chemistry to create complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithiane
- 2-Methyl-1,3-dithiane
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Uniqueness
3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one is unique due to its combination of a dithiane ring and an oxanone structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
62937-64-8 |
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Molecular Formula |
C12H20O2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-(1,3-dithian-2-ylmethyl)-3-ethyloxan-2-one |
InChI |
InChI=1S/C12H20O2S2/c1-2-12(5-3-6-14-11(12)13)9-10-15-7-4-8-16-10/h10H,2-9H2,1H3 |
InChI Key |
BJSLOQHGHMYNMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCOC1=O)CC2SCCCS2 |
Origin of Product |
United States |
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